2-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
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Overview
Description
2-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another approach includes the use of diphenylhydrazone and pyridine with iodine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides and amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
2-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities.
Medicine: Research has indicated its potential use in developing new therapeutic agents.
Industry: It can be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridines such as:
- 1H-pyrazolo[3,4-b]pyridine
- 2H-pyrazolo[3,4-b]pyridine
- 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine .
Uniqueness
2-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-propan-2-yl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C9H15N3O/c1-6(2)12-9(13)7-4-3-5-10-8(7)11-12/h6,10-11H,3-5H2,1-2H3 |
InChI Key |
YBXKZAFKBASEOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=C(N1)NCCC2 |
Origin of Product |
United States |
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